6-Benzamidohexanoic acid

Description

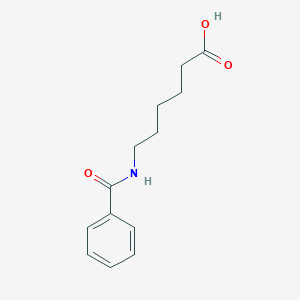

6-Benzamidohexanoic acid is a benzamide derivative of hexanoic acid, characterized by a benzamido group (-NH-C6H5CO-) attached to the terminal carbon of a hexanoic acid backbone. Its molecular formula is C13H17NO3, with a molecular weight of 251.28 g/mol (calculated based on structural analysis). While direct studies on its properties are scarce, its structural analogs (e.g., benzoylhexanoic acids and related amides) suggest utility as intermediates in organic synthesis or bioactive molecule design.

Properties

CAS No. |

956-09-2 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

6-benzamidohexanoic acid |

InChI |

InChI=1S/C13H17NO3/c15-12(16)9-5-2-6-10-14-13(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,17)(H,15,16) |

InChI Key |

LFCIOBCYMAQQBT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |

Other CAS No. |

956-09-2 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamido and carboxylic acid groups undergo hydrolysis under distinct conditions:

Acidic Hydrolysis

-

Reaction : The amide bond cleaves in concentrated HCl (6 M, reflux), yielding benzoic acid and 6-aminohexanoic acid.

-

Mechanism : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water. Subsequent tautomerization releases NH₃⁺, which is hydrolyzed to the amine1.

-

Conditions : 6 M HCl, 100°C, 12–24 hours.

Basic Hydrolysis

-

Reaction : In NaOH (4 M, reflux), the amide hydrolyzes to sodium benzoate and 6-aminohexanoate.

-

Mechanism : Hydroxide ions deprotonate water, generating a stronger nucleophile for amide cleavage. The reaction proceeds via a tetrahedral intermediate1 .

-

Conditions : 4 M NaOH, 80°C, 8–12 hours.

Esterification

The carboxylic acid reacts with alcohols to form esters, a reaction accelerated by acid catalysis:

-

Reaction :

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the alcohol. Loss of water yields the ester .

-

Typical Yields : 70–85% with methanol or ethanol under reflux.

Salt Formation

The carboxylic acid reacts with bases to form water-soluble salts:

Amide Stability and Reactivity

-

Nucleophilic Substitution : Requires harsh conditions (e.g., PCl₅) to convert the amide to a nitrile or thioamide.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the amide to a benzylamine derivative, though competing reduction of the benzene ring may occur.

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation and amide degradation occur:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Benzamidohexanoic acid with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Detailed Analysis:

This compound vs. 6-Benzoylhexanoic Acid Structural Differences: The former has an amide linkage (-NHCO-), while the latter features a ketone group (-CO-). This distinction impacts reactivity: amides are less electrophilic than ketones, making this compound more stable in biological environments but less reactive in nucleophilic acyl substitutions. Applications: 6-Benzoylhexanoic acid is explicitly used in drug synthesis (e.g., NSAIDs) and surfactants due to its ketone group’s versatility , whereas the amide in this compound may favor peptide-like or enzyme-targeting applications.

This compound vs. 6-Oxo-6-phenylhexanoic Acid Functional Groups: Both share a carboxylic acid, but the latter’s ketone group (-CO-) vs. the former’s amide (-NHCO-) alters solubility and hydrogen-bonding capacity. Synthesis: 6-Oxo-6-phenylhexanoic acid is synthesized via Friedel-Crafts acylation or oxidation of benzylhexanoic acid , whereas this compound likely requires coupling agents (e.g., EDC/HOBt) for amide bond formation.

This compound vs. Its high synthesis yield (87%) suggests industrial viability . Bioactivity: The dimethylamino group may confer antimicrobial or receptor-binding properties, whereas this compound’s unsubstituted benzamido group is more inert.

Benzoic Acid, 4-[(6-amino-1-oxohexyl)amino] Limited data exists for this compound, but its hybrid amide-ketone structure implies dual reactivity. The ketone may participate in condensation reactions, while the amide could stabilize molecular interactions .

Research Findings and Gaps

- Synthetic Challenges: this compound’s discontinued commercial status highlights synthetic or stability issues, possibly due to competing side reactions during acylation.

- Biological Relevance: Amide-containing analogs like Hexanoic acid, 6-[[4-(dimethylamino)benzoyl]amino]- show promise in biomedical studies due to tunable electronic properties .

- Industrial Potential: Ketone derivatives (e.g., 6-Benzoylhexanoic acid) dominate surfactant applications due to cost-effective synthesis , whereas amides may require niche catalytic systems for scalability.

Q & A

Q. What are the established synthetic routes for 6-Benzamidohexanoic acid, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves coupling benzamide derivatives with hexanoic acid precursors. A common approach is using carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid group for amide bond formation. Reaction conditions (temperature, solvent polarity, and stoichiometry) should be optimized using Design of Experiments (DoE) to maximize yield. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards .

- Example Table :

| Reagent | Role | Optimal Conditions |

|---|---|---|

| EDC | Carboxyl activator | 0°C to RT, anhydrous DMF |

| DCC | Alternative activator | Reflux in THF |

| TLC | Purity monitoring | Silica gel, ethyl acetate/hexane (1:1) |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze NMR for benzamide aromatic protons (δ 7.4–7.8 ppm) and hexanoic acid α-protons (δ 2.2–2.5 ppm). NMR should show carbonyl peaks at ~170 ppm (amide) and ~175 ppm (carboxylic acid).

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 235.3 (calculated for CHNO). Cross-reference with NIST Chemistry WebBook data for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in airtight containers under inert gas (N) to prevent hydrolysis. Monitor electrostatic discharge risks during transfer (ground equipment, anti-static containers). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with enzymatic targets (e.g., proteases or lipases)?

- Methodological Answer : Use kinetic assays to measure enzyme inhibition:

Substrate Competition : Vary substrate concentration (e.g., para-nitrophenyl esters for lipases) with fixed inhibitor (this compound) to determine .

Pre-incubation Studies : Pre-treat enzymes with the compound to assess time-dependent inhibition.

Data Analysis : Fit data to Michaelis-Menten or Hill equations using nonlinear regression (GraphPad Prism). Include controls (DMSO vehicle) and triplicate runs .

- Example Table :

| [Inhibitor] (µM) | (µM/min) | (µM) |

|---|---|---|

| 0 | 12.5 ± 0.3 | 50 ± 2 |

| 10 | 8.2 ± 0.2 | 55 ± 3 |

Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity across studies)?

- Methodological Answer :

- Source Identification : Check for batch-to-batch purity differences (HPLC, elemental analysis) .

- Contextual Factors : Control variables like buffer pH (stability of carboxylic acid group) or temperature (amide bond hydrolysis).

- Statistical Reconciliation : Apply mixed-effects models to account for nested data (e.g., multiple labs, instruments) . Use tools like R or Python’s SciPy for cluster-adjusted ANOVA.

Q. What advanced analytical methods can resolve co-eluting impurities in this compound samples?

- Methodological Answer :

- 2D-LC/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate polar and non-polar impurities.

- Ion Mobility Spectrometry : Differentiate isomers based on collision cross-section.

- Quantitative NMR : Use ERETIC calibration for absolute quantification of impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.